Larotaxel

Übersicht

Beschreibung

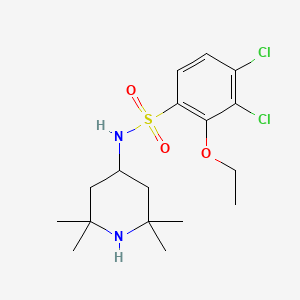

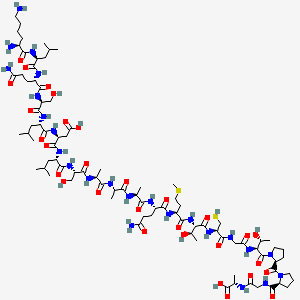

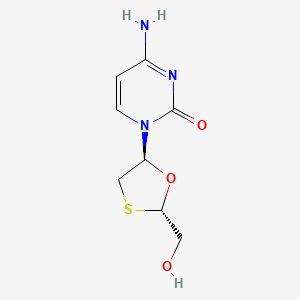

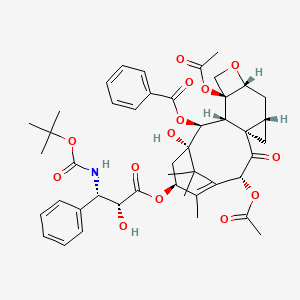

Larotaxel is a taxane-type compound that has been used experimentally in chemotherapy. It is known for its ability to stabilize microtubules, thereby preventing their disassembly and blocking cell division at the G2-M phase. This compound is a modified new-generation taxane, prepared as a single diastereomer by partial synthesis from 10-deacetyl baccatin III, a major natural taxane extracted from the needles of yew trees .

Wissenschaftliche Forschungsanwendungen

Larotaxel hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Taxanchemie und zur Entwicklung neuer Synthesemethoden verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Zellteilung und die Stabilisierung von Mikrotubuli.

Industrie: Wird bei der Entwicklung neuer Medikamentenverabreichungssysteme, wie z. B. Lipidmikrokugeln und selbstemulgierenden Medikamentenverabreichungssystemen, eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Interaktion mit polymerisiertem Tubulin, um die Bildung stabiler Mikrotubuli zu fördern und deren Demontage zu verhindern. Diese Wirkung blockiert die Zellteilung in der G2-M-Phase, was zu einem Zellzyklusarrest und Apoptose führt. This compound hat eine viel geringere Affinität zu P-Glykoprotein als andere Taxane, wodurch es in Zelllinien wirksam ist, die gegen andere Chemotherapeutika resistent sind .

Ähnliche Verbindungen:

Paclitaxel: Eine weitere Taxan-Verbindung, die in der Chemotherapie eingesetzt wird. Es stabilisiert auch Mikrotubuli, hat aber eine höhere Affinität zu P-Glykoprotein.

Docetaxel: Ein Taxan mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Vergleich:

Einzigartigkeit: this compound hat eine geringere Affinität zu P-Glykoprotein, wodurch es in resistenten Krebszelllinien wirksamer ist. .

Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit signifikantem Potenzial in der Chemotherapie und anderen Anwendungen in der wissenschaftlichen Forschung ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einer wertvollen Ergänzung der Taxan-Familie von Verbindungen.

Wirkmechanismus

Target of Action

Larotaxel, a semi-synthetic taxoid, primarily targets tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and function, particularly during cell division .

Mode of Action

This compound shares a similar mode of action with other taxanes such as docetaxel and paclitaxel . It interacts with polymerized tubulin, promoting the formation of microtubules and preventing their disassembly . This interaction blocks cell division at the G2-M phase , disrupting the normal function of the cell and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule dynamics . By stabilizing microtubules, this compound prevents their normal depolymerization, which is essential for cell division and intracellular transport . This disruption can lead to cell cycle arrest and ultimately, cell death .

Pharmacokinetics

This compound exhibits a triphasic plasma disposition . A study comparing this compound-loaded microspheres (LTX-LM) with this compound solution (LTX-solution) found that the LTX-LM group had a markedly higher area under the curve (AUC), smaller clearance, and lower apparent volume of distribution than the LTX-solution group . This suggests that the formulation of this compound can significantly impact its bioavailability .

Result of Action

The primary result of this compound’s action is cell death . By blocking the depolymerization of microtubules, arresting the cell cycle, and inhibiting the activity of anti-apoptotic proteins, this compound induces apoptosis, or programmed cell death . This makes it effective in the treatment of various cancers, including those resistant to other taxanes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its poor solubility can limit its effectiveness . The development of new formulations, such as this compound-loaded microspheres, can enhance its solubility and bioavailability, thereby improving its therapeutic potential . Additionally, this compound has been shown to have a much lower affinity for P-glycoprotein than docetaxel , which could potentially reduce its susceptibility to drug resistance mechanisms.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Larotaxel interacts with polymerized tubulin, promoting the formation of microtubules and preventing their disassembly . This interaction with tubulin, a globular protein, is crucial in the biochemical reactions involving this compound. The nature of this interaction involves the binding of this compound to the β-subunit of tubulin, stabilizing the microtubules and preventing their depolymerization .

Cellular Effects

This compound has significant effects on various types of cells, particularly cancer cells. It exerts its cytotoxic effect by promoting tubulin assembly and stabilizing microtubules, ultimately leading to cell death by apoptosis . This influences cell function by blocking cell division at the G2-M phase . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to this disruption of the cell cycle.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tubulin. By binding to the β-subunit of tubulin, this compound promotes the assembly of tubulin into microtubules and stabilizes these structures . This prevents the disassembly of microtubules, which is a crucial step in cell division. As a result, cells are unable to complete the mitotic process, leading to cell cycle arrest and ultimately cell death .

Temporal Effects in Laboratory Settings

It is known that this compound has a triphasic plasma disposition

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Transport and Distribution

This compound is highly lipophilic and practically insoluble in water, sharing common features with paclitaxel and docetaxel This suggests that it may be transported and distributed within cells and tissues in a similar manner to these other taxanes

Vorbereitungsmethoden

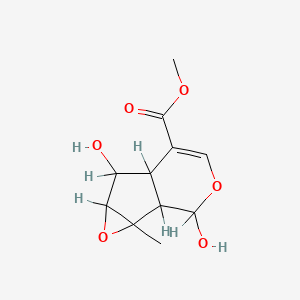

Synthetic Routes and Reaction Conditions: Larotaxel is synthesized through partial synthesis from 10-deacetyl baccatin III. The process involves several steps, including the protection of hydroxyl groups, esterification, and selective deprotection. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves the extraction of 10-deacetyl baccatin III from yew tree needles, followed by its chemical modification through partial synthesis. The process is optimized to ensure high yield and purity of the final product. Special formulation approaches, such as solvent mixtures, solubilization, or complex formation, are employed to address the poor solubility of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Larotaxel durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, wie z. B. 10-Deacetyl-Larotaxel und 7, 8-Cyclopropyl-Baccatin III .

Vergleich Mit ähnlichen Verbindungen

Paclitaxel: Another taxane compound used in chemotherapy. It also stabilizes microtubules but has a higher affinity for P-glycoprotein.

Docetaxel: A taxane with similar mechanisms of action but different pharmacokinetic properties.

Comparison:

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53)/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOJIXGRFSHVKA-BZVZGCBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156294-36-9, 192573-38-9 | |

| Record name | Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, (1S,2S,4S,7R,8aR,9aS,10aR,12aS,12bR)-7,12a-bis(acetyloxy)-1-(benzoyloxy)-1,3,4,7,8,9,9a,10,10a,12,12a,12b-dodecahydro-2-hydroxy-5,13,13-trimethyl-8-oxo-2,6-methano-2H-cyclodeca[3,4]cyclopropa[4,5]benz[1,2-b]oxet-4-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156294-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotaxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156294369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 192573-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAROTAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWQ8K8A81Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)